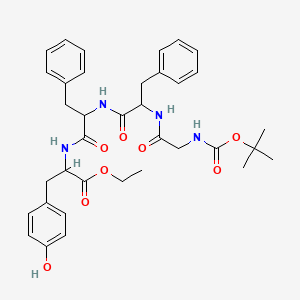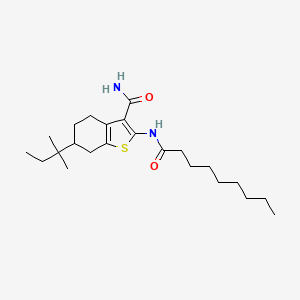![molecular formula C31H31N3O6S2 B12479478 N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12479478.png)
N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a piperazine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperazine intermediate: This step involves the reaction of piperazine with a suitable sulfonyl chloride to form the phenylsulfonyl-piperazine intermediate.
Coupling with benzenesulfonamide: The phenylsulfonyl-piperazine intermediate is then coupled with benzenesulfonamide under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the benzyl and methoxy groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a nitro group instead of the sulfonamide group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar piperazine and benzamide moieties but with different substituents.
Uniqueness
N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H31N3O6S2 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-benzyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C31H31N3O6S2/c1-40-26-16-18-28(19-17-26)42(38,39)34(24-25-10-4-2-5-11-25)30-15-9-8-14-29(30)31(35)32-20-22-33(23-21-32)41(36,37)27-12-6-3-7-13-27/h2-19H,20-24H2,1H3 |
InChI Key |
PVHVXVQJPFGFFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12479414.png)
![5-(3-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479416.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)
![N-(2,6-diethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12479439.png)
![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12479449.png)

![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)
![N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride](/img/structure/B12479460.png)
![2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12479468.png)
![4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B12479483.png)
